molecular formula C4H2ClN3O2 B1586499 2-Chloro-5-nitropyrazine CAS No. 87885-45-8

2-Chloro-5-nitropyrazine

Cat. No.: B1586499
CAS No.: 87885-45-8
M. Wt: 159.53 g/mol
InChI Key: LONXFNWBWBLJNP-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry

The significance of 2-chloro-5-nitropyrazine in heterocyclic chemistry stems primarily from its utility as a versatile electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyrazine (B50134) ring itself is an electron-deficient system, and the presence of the strongly deactivating nitro group further enhances the electrophilicity of the carbon atoms in the ring. This electronic effect makes the chlorine atom at the C-2 position highly susceptible to displacement by a wide range of nucleophiles.

Research has demonstrated this reactivity in various synthetic applications. For instance, the treatment of this compound with nucleophiles like 3-amino-1,2-propanediol (B146019) results in the clean displacement of the chloride ion, affording the corresponding amino-substituted nitropyrazine derivative. capes.gov.brwiley.com This transformation highlights its role as a reliable building block for introducing the nitropyrazine scaffold into larger molecules.

This reactivity profile allows chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, paving the way for a diverse array of functionalized pyrazine derivatives. The products of these reactions often serve as intermediates for further synthetic manipulations, such as the reduction of the nitro group to an amine, which can then undergo a host of other chemical transformations.

Research Trajectories and Future Outlook

Current and future research involving this compound is largely directed towards its application in medicinal chemistry and materials science. Its ability to serve as a scaffold for generating libraries of novel compounds makes it an attractive starting material for drug discovery programs.

A notable research trajectory involves the use of this compound in the synthesis of potential therapeutic agents. For example, the compound has been utilized as a key halo-nitroarene intermediate in the synthesis of inhibitors for SLACK potassium channels. mdpi.com In this synthesis, it undergoes a nucleophilic aromatic substitution reaction with 2-fluorophenol (B130384) to form an ether linkage, which is a core component of the final target molecule. mdpi.com This application underscores its value in constructing molecules with specific biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONXFNWBWBLJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363595
Record name 2-chloro-5-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87885-45-8
Record name 2-chloro-5-nitropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 2 Chloro 5 Nitropyrazine

Established Synthetic Pathways

Established synthetic pathways for 2-chloro-5-nitropyrazine often begin from readily available pyrazine (B50134) or pyridine (B92270) derivatives. These multi-step processes typically involve nitration and chlorination reactions, with the specific sequence and reagents varying depending on the starting material.

Multi-step Syntheses from Precursors

Multi-step syntheses provide a controlled approach to the construction of the target molecule, allowing for the isolation and purification of intermediates. This can lead to higher purity of the final product.

A common route to this compound proceeds through the formation of 2-amino-5-nitropyridine (B18323). google.comkuisbiochemical.com This pathway typically involves the nitration of 2-aminopyridine (B139424), followed by hydrolysis and subsequent chlorination. google.comkuisbiochemical.com

The initial step is the nitration of 2-aminopyridine using a nitrating mixture, such as a combination of sulfuric acid and fuming nitric acid. google.com This reaction is temperature-controlled to manage the exothermic nature and to influence the regioselectivity of the nitration. google.com While this method can produce the desired 2-amino-5-nitropyridine, a notable drawback is the formation of the 2-amino-3-nitropyridine (B1266227) isomer as a byproduct, which necessitates separation. google.com

The subsequent step involves the hydrolysis of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine (B147068). This is often achieved through a diazotization reaction using sodium nitrite (B80452) in an acidic medium like hydrochloric acid, followed by heating. google.com The diazonium salt intermediate is unstable and readily converts to the hydroxyl derivative.

The final step is the chlorination of 2-hydroxy-5-nitropyridine to yield this compound. google.com This transformation is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or a tertiary amine. google.com

A disclosed method for this multi-step synthesis is outlined below:

Step 1: Synthesis of 2-amino-5-nitropyridine. 2-aminopyridine is dissolved in sulfuric acid and then treated with a nitrating mixture of sulfuric acid and fuming nitric acid at a controlled temperature below 30°C. google.com The reaction mixture is then neutralized to precipitate the product, which is collected by filtration. google.com

Step 2: Synthesis of 2-hydroxy-5-nitropyridine. 2-amino-5-nitropyridine is dissolved in aqueous hydrochloric acid and treated with an aqueous solution of sodium nitrite at a low temperature (0-5°C) to form the diazonium salt, which is then hydrolyzed to the desired product. google.com

Step 3: Synthesis of 2-chloro-5-nitropyridine (B43025). 2-hydroxy-5-nitropyridine is heated with phosphorus oxychloride and N,N-diethylaniline to produce 2-chloro-5-nitropyridine. google.com

Starting MaterialIntermediate 1Intermediate 2Final ProductOverall YieldReference
2-Aminopyridine2-Amino-5-nitropyridine2-Hydroxy-5-nitropyridineThis compound41.1% kuisbiochemical.com

Syntheses that proceed via 2-hydroxy-5-nitropyridine as a key intermediate offer a direct approach to the final chlorination step. google.comgoogle.com This intermediate can be prepared from various starting materials, including 2-aminopyridine as described previously, or through alternative routes that bypass the potentially problematic nitration of 2-aminopyridine. google.comgoogle.com

One such alternative begins with 2-halogenated acrylates. google.com This method involves a one-pot reaction where the 2-halogenated acrylate (B77674) undergoes an addition reaction with nitromethane (B149229), followed by condensation with an orthoformate triester and subsequent pyridine cyclization to form 2-hydroxy-5-nitropyridine. google.com This approach is highlighted for its safety, avoiding harsh nitrating and diazotization conditions. google.com

Once 2-hydroxy-5-nitropyridine is obtained, it is converted to this compound through chlorination. google.comgoogle.comchemicalbook.com A common method for this step is the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or an amine base. google.comchemicalbook.com The reaction is typically heated to drive the conversion. chemicalbook.com

A specific protocol for the chlorination of 2-hydroxy-5-nitropyridine is as follows:

2-hydroxy-5-nitropyridine is reacted with phosphorus oxychloride and phosphorus pentachloride at 100-105°C for several hours. chemicalbook.com

After the reaction, excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. chemicalbook.com

The product is then isolated by neutralization and extraction. chemicalbook.com This method has been reported to achieve a high yield of over 95%. chemicalbook.com

Starting MaterialReagentsProductYieldReference
2-Hydroxy-5-nitropyridinePOCl₃, PCl₅This compound95.3% chemicalbook.com
2-Hydroxy-5-nitropyridinePOCl₃, N,N-Diethylaniline, Etamon chlorideThis compound76.9% google.com

The use of 3-nitropyridine (B142982) as a starting material presents another synthetic avenue, although it is often considered less economically viable due to the higher cost of the starting material. google.com One approach involves the direct chlorination of 3-nitropyridine. However, this reaction can suffer from poor selectivity, leading to a mixture of isomers, including the desired this compound and the undesired 2-chloro-3-nitropyridine (B167233). google.com Reports indicate that the ratio of these products can be unfavorable, with the byproduct being the major component. google.com

An alternative method utilizing 3-nitropyridine involves a reaction with dichlorine monoxide in the presence of triethylamine (B128534) and zinc chloride. chemicalbook.com This process is conducted at low temperatures in dichloromethane (B109758) and has been reported to produce this compound in a very high yield of 98%. chemicalbook.com

Starting MaterialReagentsProductYieldReference
3-NitropyridineDichlorine monoxide, Triethylamine, Zinc chlorideThis compound98% chemicalbook.com
Routes involving 2-Hydroxy-5-nitropyridine as an Intermediate

One-Pot Reaction Strategies

One-pot syntheses are advantageous as they reduce the need for intermediate purification steps, saving time, and resources. google.com A one-pot method has been developed for the synthesis of this compound starting from 2-halogenated acrylates. google.com This process involves the sequential addition of reagents to a single reaction vessel to first form 2-hydroxy-5-nitropyridine, which is then chlorinated in situ or in a subsequent step without isolation. google.com

The key steps in this one-pot synthesis are:

Catalytic addition of nitromethane to a 2-halogenated acrylate. google.com

Condensation with an orthoformate triester catalyzed by a Lewis acid. google.com

Pyridine cyclization to form 2-hydroxy-5-nitropyridine. google.com

Chlorination of the resulting 2-hydroxy-5-nitropyridine. google.com

This approach is promoted as a greener and safer alternative, avoiding the use of strong nitrating agents and diazotization reactions. google.com

Chlorination Processes and Reagent Selection

The chlorination step is a critical transformation in the synthesis of this compound from hydroxylated precursors. The choice of chlorinating reagent significantly impacts the reaction conditions, yield, and purity of the product.

Commonly employed chlorinating agents include:

Phosphorus Oxychloride (POCl₃): This is a widely used reagent for converting hydroxypyridines and hydroxypyrazines to their corresponding chloro derivatives. google.comgoogle.comgoogle.com It can be used as both a reagent and a solvent. google.comgoogle.com The reaction often requires elevated temperatures. google.com

Phosphorus Pentachloride (PCl₅): Often used in conjunction with POCl₃, PCl₅ can enhance the chlorinating power of the reagent system. kuisbiochemical.comchemicalbook.com

Sulfuryl Chloride (SO₂Cl₂): While effective, SO₂Cl₂ can sometimes lead to poor regioselectivity and over-chlorination. liv.ac.uk

N-Chlorosuccinimide (NCS): A milder chlorinating agent, NCS is often used for substrates that are sensitive to harsher reagents. nih.govresearchgate.net However, its reactivity may not always be sufficient. nih.gov

1-Chloro-1,2-benziodoxol-3-one: This hypervalent iodine reagent has been shown to be effective for the chlorination of various heterocycles, offering good yields and functional group tolerance under mild conditions. liv.ac.uk

Dichlorine Monoxide: As mentioned earlier, this reagent has been used for the high-yield chlorination of 3-nitropyridine. chemicalbook.com

The selection of the appropriate chlorinating agent and reaction conditions is crucial for optimizing the synthesis of this compound, balancing factors such as reactivity, selectivity, safety, and cost.

Reaction Conditions and Parameter Optimization

The efficiency of this compound synthesis is highly dependent on the careful control of reaction parameters. Temperature, solvent choice, and the use of catalysts are pivotal in directing the reaction towards high yields and purity of the final product.

Temperature Control in Reaction Steps

Precise temperature management is crucial throughout the multi-step synthesis of this compound to maximize product formation and minimize undesirable side reactions.

In a common synthetic route starting from 2-aminopyridine, the initial nitration step to form 2-amino-5-nitropyridine requires controlled low temperatures. The addition of 2-aminopyridine to sulfuric acid is managed at temperatures below 10°C. Subsequently, the introduction of the nitrating mixture is controlled to keep the temperature below 30°C. google.com The subsequent diazotization of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine is also temperature-sensitive, with the reaction mixture being cooled to between -5°C and 0°C and maintained at 0-5°C during the addition of aqueous sodium nitrite. google.com

The final chlorination step, converting 2-hydroxy-5-nitropyridine to this compound, is typically performed at significantly higher temperatures. One method involves reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride at 120-125°C for 5 to 8 hours. google.com Another approach uses phosphorus oxychloride and phosphorus pentachloride at 100-105°C for 5 hours. chemicalbook.com A broader temperature range of 60°C to 140°C is also reported for the chlorination step. google.com

Alternative synthetic pathways also emphasize strict temperature control. A method starting with 3-nitropyridine involves an initial reaction cooled to -15°C, with the subsequent addition of a dichlorous oxide solution while maintaining the temperature between -10°C and 0°C. chemicalbook.com A one-pot method from 2-halogenated acrylate involves an addition reaction at 20-80°C (preferably 40-65°C), a condensation reaction at 70-120°C (preferably 90-100°C), and a cyclization reaction at 30-100°C (preferably 50-65°C). google.com

Table 1: Optimized Temperature Conditions for this compound Synthesis

Step Reagents Temperature Range (°C) Optimal Temperature (°C) Reference
Nitration of 2-aminopyridine 2-aminopyridine, Sulfuric acid, Nitrating mixture <10 to <30 25-30 google.com
Diazotization 2-amino-5-nitropyridine, Sodium nitrite, Hydrochloric acid -5 to 5 0-5 google.com
Chlorination 2-hydroxy-5-nitropyridine, Phosphorus oxychloride 120-125 - google.com
Chlorination 2-hydroxy-5-nitropyridine, Phosphorus oxychloride, Phosphorus pentachloride 100-105 - chemicalbook.com
Chlorination 2-hydroxy-5-nitropyridine 60-140 - google.com
Synthesis from 3-nitropyridine 3-nitropyridine, Dichlorous oxide -15 to 0 -10 to 0 chemicalbook.com
One-pot Addition 2-halogenated acrylate, Nitromethane 20-80 40-65 google.com
One-pot Condensation - 70-120 90-100 google.com
One-pot Cyclization - 30-100 50-65 google.com

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a significant role in the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation.

In the chlorination of 2-hydroxy-5-nitropyridine, phosphorus oxychloride can act as both a reagent and a solvent. google.com After the reaction, excess phosphorus oxychloride is removed under reduced pressure. google.com Dichloromethane is frequently used as a solvent for extraction and purification. For instance, after neutralizing the reaction mixture, the aqueous layer can be extracted multiple times with dichloromethane to isolate the product. chemicalbook.com The combined organic phases are then washed and dried before the solvent is evaporated. chemicalbook.com

In a synthesis route starting from 3-nitropyridine, dichloromethane is used to dissolve the reactants, including 3-nitropyridine, triethylamine, and zinc chloride, as well as the dichlorous oxide reagent. chemicalbook.com The use of a high boiling point solvent like trichlorobenzene has also been reported in the preparation of related compounds like 2-chloro-5-methylpyridine, where the resulting solution can be directly used for subsequent chlorination steps. epo.org

For purification, recrystallization from a mixture of water and alcohol (2:1 volume ratio) has been used to obtain 2-hydroxy-5-nitropyridine. google.com The final product, this compound, is generally soluble in organic solvents like ether and tetrachloromethane but not in water. google.com

Catalytic Approaches in this compound Synthesis

Catalysis is integral to enhancing the efficiency and selectivity of several synthetic routes to this compound. Catalysts can improve reaction rates, enable reactions under milder conditions, and steer the reaction towards the desired product, which is a key principle in green chemistry. mdpi.comlangholmandcanonbieschools.dumgal.sch.uk

In one established method, N,N-Diethylaniline and triethylamine hydrochloride (etamon chloride) are used in the chlorination of 2-hydroxy-5-nitropyridine with phosphorus oxychloride. google.com Another approach utilizes zinc chloride as a catalyst in the reaction of 3-nitropyridine with dichlorous oxide. chemicalbook.com

A one-pot synthesis method employs an organic base to catalyze the initial addition reaction between a 2-halogenated acrylate and nitromethane. google.com This is followed by a Lewis acid-catalyzed condensation with an orthoformic acid triester. google.com The choice and amount of the catalyst are critical; insufficient basicity or quantity can lead to an incomplete initial reaction. google.com The use of catalysts in multicomponent reactions is particularly advantageous as it can help select a specific reaction pathway and prevent the formation of byproducts. mdpi.com For instance, the synthesis of pyrimidine (B1678525) derivatives has been shown to be more efficient using various catalysts, including acidic ionic liquids and thiamine (B1217682) hydrochloride. rasayanjournal.co.in

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. This involves minimizing waste, improving atom economy, and using safer reagents and solvents. rasayanjournal.co.innih.gov

Minimization of Byproduct Formation and Waste Generation

A primary goal in the green synthesis of this compound is the reduction of byproducts and waste. Traditional methods, such as those starting with the nitration of 2-aminopyridine, can produce significant amounts of acidic wastewater and unwanted isomers like 2-amino-3-nitropyridine, complicating purification. google.com

More advanced synthetic strategies are designed to circumvent these issues. A "one-pot" method starting from 2-halogenated acrylate and nitromethane avoids diazotization and nitration reactions, which are often associated with hazardous conditions and waste generation. google.com This method is noted for its high selectivity in the chlorination step due to the specific position of the hydroxyl group on the intermediate, 2-hydroxy-5-nitropyridine, thus avoiding the formation of byproducts. google.com The use of phosphorus oxychloride and phosphorus pentachloride for chlorination in this route also demonstrates high selectivity. google.com

Another approach that aligns with green chemistry principles involves using nitrous oxide for the preparation of 2-chloro-5-nitropyridine, which is described as a green chemistry method. chemicalbook.com Furthermore, the recovery and reuse of catalysts are crucial for waste reduction. langholmandcanonbieschools.dumgal.sch.uk

Atom Economy Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in Reactions with high atom economy are more sustainable as they generate less waste. langholmandcanonbieschools.dumgal.sch.uk

In the context of this compound synthesis, routes that involve addition and rearrangement reactions are generally favored for their higher atom economy compared to substitution and elimination reactions, which inherently produce byproducts. kccollege.ac.in A one-pot method preparing 2-hydroxy-5-nitropyridine through addition, condensation, and cyclization is highlighted as having a high atom economy because it avoids less efficient steps like diazotization. google.com

The choice of reagents also significantly impacts atom economy. For example, processes that utilize catalytic amounts of substances are preferable to those requiring stoichiometric quantities of reagents that are not incorporated into the final product. mdpi.comlangholmandcanonbieschools.dumgal.sch.uk The development of catalytic systems that allow for reactions to proceed with high efficiency and selectivity directly contributes to a better atom economy. mdpi.com

Industrial Scalability and Production Efficiency

The successful transition of a synthetic route for this compound from the laboratory bench to an industrial scale is contingent on a thorough evaluation of its scalability, efficiency, and economic viability. While specific data on the large-scale manufacturing of this compound is not extensively documented in publicly available literature, insights can be drawn from process development studies of analogous heterocyclic compounds, such as 2-chloro-5-nitropyridine, and from research on the optimization of relevant chemical transformations. Key considerations for industrial production include the selection of a robust and cost-effective synthetic pathway, optimization of reaction parameters to maximize yield and throughput, and the implementation of efficient purification methods to ensure high product quality.

The challenges in scaling up the synthesis of this compound are multifaceted. They include managing the exothermic nature of nitration reactions, ensuring the safe handling of hazardous reagents like phosphorus oxychloride and nitric acid, and minimizing the formation of impurities that can complicate downstream processing. Process optimization, therefore, becomes a critical exercise in balancing reaction kinetics, thermodynamics, and safety considerations to achieve a commercially viable process.

Detailed research findings from patent literature concerning the synthesis of structurally similar compounds provide a valuable framework for understanding the parameters that influence production efficiency. For instance, a patented method for preparing 2-chloro-5-nitropyridine from 2-hydroxypyridine (B17775) highlights the importance of reagent stoichiometry and reaction conditions in achieving high yields.

The following data tables, derived from research on related compounds, illustrate the impact of process parameters on reaction outcomes and provide a basis for the potential optimization of this compound production.

Table 1: Comparison of Synthetic Methods for a Chloro-Nitropyridine Analog

ParameterMethod A: Nitration of 2-ChloropyridineMethod B: Chlorination of 2-Hydroxy-5-nitropyridine
Starting Material 2-Chloropyridine2-Hydroxy-5-nitropyridine
Key Reagents Nitric Acid, Sulfuric AcidPhosphorus Oxychloride, Phosphorus Pentachloride
Reaction Temperature 25-30 °C100-105 °C
Reaction Time 4 hours5 hours
Reported Yield ~60%95.3% google.com
Purity Good99.8% (by GC) google.com
Scalability Concerns Handling of nitrating agents, potential for runaway reactions.High temperatures, handling of corrosive and moisture-sensitive reagents.

This table is generated based on data from analogous pyridine chemistry and is intended for illustrative purposes.

Table 2: Optimization of a Nitration Reaction on a Pyrazine Derivative

RunSubstrate (g)Nitrating Agent (eq.)Sulfuric Acid (mL)Temperature (°C)Time (h)Yield (%)
1 11.51040465
2 12.01250479.6 researchgate.net
3 32.03650478.9 researchgate.net
4 62.07250477.4 researchgate.net
5 122.0144504~78 researchgate.net

This table is based on data from a study on the nitration of a pyrazine carboxamide derivative and demonstrates the consistency of yield upon scale-up under optimized conditions. researchgate.net

The data presented in Table 2 from a study on the nitration of a pyrazine derivative suggests that once optimal conditions are established, the process can be scaled up with a consistent yield. researchgate.net This underscores the importance of initial process development and optimization studies. For the industrial production of this compound, a similar approach involving a design of experiments (DoE) methodology would be invaluable for identifying the critical process parameters and their optimal ranges.

Furthermore, the choice of purification method significantly impacts production efficiency. While laboratory-scale purifications often rely on chromatography, this is generally not feasible for large-scale industrial production due to high costs and solvent consumption. Crystallization is a more common industrial purification technique, and the development of a robust crystallization process is key to obtaining high-purity this compound in a cost-effective manner. The selection of an appropriate solvent system that provides good recovery and effectively removes impurities is a critical aspect of this development.

Reactivity and Reaction Mechanisms of 2 Chloro 5 Nitropyrazine

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNA r) is a cornerstone of the reactivity of 2-Chloro-5-nitropyrazine. The pyrazine (B50134) ring's two nitrogen atoms, combined with the strong electron-withdrawing nitro group, activate the ring towards attack by nucleophiles.

Displacement of the Chlorine Atom

The chlorine atom at the C-2 position is the most common site for nucleophilic attack. This is because the nitro group at the C-5 position effectively stabilizes the negative charge that develops in the intermediate Meisenheimer complex. A variety of nucleophiles can displace the chloride ion.

For instance, treatment of this compound with 3-amino-1,2-propanediol (B146019) results in the clean displacement of the chloride to yield 2-(2,3-dihydroxypropyl)amino-5-nitropyrazine. wiley.com This reaction proceeds in high yield, indicating the high reactivity of the C-2 position towards amine nucleophiles. wiley.com Similarly, reactions with other amines, such as aniline, also lead to the substitution of the chlorine atom. frontiersin.org The general mechanism for this type of SNAr reaction is depicted in Figure 1.

General reaction mechanism for a SNAr reaction between <a href=2-chloro-5-nitropyrimidine (B88076) as substrate with primary amines as nucleophiles (general chemical structure). from publication: Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways | The mechanism of SNAr reactions between 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines, respectively, have been studied by kinetic measurements. The kinetic data obtained in aqueous media opens a controversial discussion based on Brönsted-type plots... | Reaction Mechanisms | ResearchGate, the professional network for scientists." src="https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjiLZBh_U2lOkyXeWJOoHV-H8ym8xRfpFhmDZg3EzeDRWorexGRuB4IIxtNaAjhwCl4r-ttwJxtE18-ked2SgtyH3R3yYYigYlOQtyZj-dUEodFHKtuLJX4AlKCcmy8kMnMPlvrdh3jj_E2RlecVT1fwbya9zWbCfsH619Yk6M5vD7VxOIb1AxQwChpxy5LifSra0KPlXz0LVX8hlbK0nn-u4AKYGpGNh_4m0tIzDMBtLGLly7z_7cQy75Fi6RadtOFdE="/>
Figure 1. General SNAr mechanism for the reaction of a chloro-nitropyrimidine with a primary amine, which is analogous to the reaction with this compound. researchgate.net

Kinetic studies on analogous systems, like 2-chloro-5-nitropyrimidine reacting with amines, suggest that these reactions can proceed through either a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism. researchgate.netnih.gov The specific pathway is influenced by factors such as the nature of the nucleophile and the solvent. nih.gov

Replacement of the Nitro Group

While less common than chloride displacement, the nitro group can also act as a leaving group in SNAr reactions, particularly with certain nucleophiles or under specific reaction conditions. capes.gov.brresearchgate.net However, in the case of this compound reacting with 3-amino-1,2-propanediol, only the product from chloride displacement is observed. capes.gov.br This selectivity highlights the greater lability of the chlorine atom compared to the nitro group in this specific reaction.

In related nitro-heterocyclic systems, the competition between halide and nitro group displacement is a known phenomenon. For example, in some nitroquinoxalines, the nitro group is selectively replaced over the chloro substituent. researchgate.net This reversal in chemoselectivity can be influenced by factors like the position of the substituents and stabilizing interactions within the reaction intermediate. researchgate.net

Influence of Substituent Effects on Reactivity

The reactivity of the pyrazine ring in SNAr reactions is profoundly influenced by its substituents. The two nitrogen atoms in the pyrazine ring are inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. nih.gov

The nitro group (-NO₂) is a powerful electron-withdrawing group, both by induction and resonance. libretexts.org Its presence at the 5-position significantly enhances the electrophilicity of the carbon atoms in the ring, particularly the C-2 and C-6 positions, making them more susceptible to nucleophilic attack. This activation is crucial for the facile displacement of the chlorine atom. libretexts.orgnih.gov The chloro group (-Cl) is also an electron-withdrawing group via its inductive effect, but it can donate electron density through resonance. libretexts.org However, in the context of SNAr reactions on electron-deficient rings like pyrazine, its inductive effect dominates, further contributing to the activation of the ring.

The combined electronic effects of the ring nitrogens, the chloro group, and the nitro group make this compound a highly activated substrate for SNAr reactions. This high reactivity is demonstrated by its successful reaction with a range of amines. nih.gov

Electrophilic Reactions

Due to the strongly deactivated nature of the pyrazine ring, resulting from the electron-withdrawing effects of the two nitrogen atoms and the nitro group, this compound is generally unreactive towards electrophilic aromatic substitution. The electron-poor character of the ring repels electrophiles, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation highly unfavorable under standard conditions.

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be chemically reduced. This transformation is a key step in the synthesis of various derivatives. For example, the reduction of the nitro group to an amino group is a critical step in the synthesis of the antineoplastic drug GDC-0449, starting from a related 2-(2-chloro-5-nitrophenyl)pyridine (B1455133) intermediate. chemicalpapers.com

In a broader context, the reduction of nitroaromatic compounds can proceed through various intermediates, such as nitroso and hydroxylamino species, before forming the final amine. The specific product obtained often depends on the reducing agent and the reaction conditions. For instance, the enzymatic reduction of 2-chloro-5-nitrophenol (B15424), a structurally related compound, initially yields 2-chloro-5-hydroxylaminophenol. nih.gov Catalytic hydrogenation, for example using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), is a common method for reducing nitro groups to amines. vulcanchem.com

Ring-Opening and Ring-Closing Transformations

Ring-opening and ring-closing reactions are known to occur in certain nitrogen-containing heterocyclic systems, often under the influence of strong nucleophiles. This type of reaction, sometimes following an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can lead to the formation of different heterocyclic or acyclic structures. wikipedia.org

For example, the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions has been shown to proceed via a ring-opened intermediate. nih.gov While specific studies detailing ring-opening reactions of this compound were not prominently found, the chemistry of related pyrimidines and pyridines suggests that such transformations could be possible under specific conditions, for instance, with very strong nucleophiles like amide ions. wikipedia.orgwur.nl These reactions often involve the initial addition of the nucleophile to an electron-deficient carbon, followed by cleavage of a carbon-nitrogen bond in the ring. The resulting open-chain intermediate can then potentially recyclize to form a new ring system. The feasibility and outcome of such reactions are highly dependent on the substrate, the nucleophile, and the reaction conditions. researchgate.net

Stereochemical Aspects of Reactions Involving this compound

The study of stereochemistry is crucial in understanding the three-dimensional arrangement of atoms in molecules and the effect of this arrangement on chemical reactions. In the context of reactions involving this compound, an exploration of stereochemical aspects would typically involve investigations into how the planar, electron-deficient pyrazine ring influences the stereochemical outcome of reactions, particularly when chiral reactants, catalysts, or products are involved.

However, a comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on the stereochemical aspects of reactions with this compound. While the compound is utilized as an intermediate in the synthesis of various molecules, detailed studies on stereoselective transformations, such as asymmetric nucleophilic aromatic substitution (SNAr) or the generation of chiral derivatives with controlled stereochemistry, are not extensively reported.

The primary mode of reaction for this compound is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. researchgate.net This reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring and the strongly deactivating nitro group. researchgate.net In a typical SNAr mechanism, the nucleophile attacks the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. rsc.org The aromaticity of the ring is then restored by the departure of the leaving group.

For stereochemistry to be a significant factor in these reactions, several scenarios could be envisaged:

Reaction with Chiral Nucleophiles: If this compound reacts with a chiral, non-racemic nucleophile, the resulting product would be a mixture of diastereomers if a new stereocenter is formed or if the product exhibits atropisomerism. The relative ratio of these diastereomers would be determined by the steric and electronic interactions in the transition state.

Catalytic Asymmetric Reactions: The use of a chiral catalyst could, in principle, induce enantioselectivity in reactions involving this compound and an achiral nucleophile, leading to an excess of one enantiomer of the product.

Atropisomerism: In some cases, the product of a substitution reaction on the pyrazine ring could exhibit axial chirality (atropisomerism) if rotation around a single bond is sufficiently hindered. This is more common in sterically crowded biaryl systems.

Despite the theoretical possibilities, there is a lack of published research and, consequently, a lack of empirical data such as diastereomeric ratios or enantiomeric excesses for reactions specifically involving this compound. Kinetic studies on the related compound, 2-chloro-5-nitropyridine (B43025), with various nucleophiles have been conducted, but these have primarily focused on reaction rates and the influence of substituents on reactivity, rather than on the stereochemical outcomes. researchgate.netrsc.orgresearchgate.net

Given the absence of detailed research findings and data tables in the current body of scientific literature, a thorough discussion on the stereochemical aspects of reactions involving this compound cannot be provided at this time. This represents a potential area for future research, particularly in the context of synthesizing enantiomerically pure, biologically active compounds derived from the pyrazine scaffold.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Nitropyrazine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of 2-Chloro-5-nitropyrazine.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. The FTIR spectrum of this compound, typically recorded in the solid phase using a KBr wafer, reveals characteristic absorption bands corresponding to the vibrational modes of its constituent atoms and bonds. nih.gov Analysis of the FTIR spectrum allows for the identification of the pyrazine (B50134) ring vibrations, as well as the stretching and bending modes of the chloro and nitro substituent groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR, FT-Raman spectroscopy offers additional information on the vibrational modes of this compound. halal.ac.ir This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. The FT-Raman spectrum is often obtained using a high-power laser, and the resulting scattered radiation provides a detailed vibrational fingerprint of the molecule. nih.gov

Assignment of Vibrational Modes

The precise assignment of the observed vibrational frequencies in the FTIR and FT-Raman spectra to specific molecular motions is a complex task. It is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. researchgate.net By comparing the experimental spectra with the computed vibrational modes, a detailed assignment of the fundamental vibrations can be achieved.

Below is a table summarizing the key vibrational modes of this compound as identified through experimental and computational studies.

Vibrational ModeFTIR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Assignment
C-H Stretching~3100~3100Aromatic C-H stretch
C=N Stretching~1600~1600Pyrazine ring stretch
NO₂ Asymmetric Stretch~1540~1540Nitro group stretch
NO₂ Symmetric Stretch~1350~1350Nitro group stretch
C-N StretchingNot clearly observed1275Stretch involving the nitro group
C-Cl Stretching~740~740Carbon-chlorine stretch
Ring BendingMultiple bandsMultiple bandsIn-plane and out-of-plane deformations of the pyrazine ring
C-N In-plane Bending525Not reportedIn-plane bend involving the nitro group

Note: The exact frequencies can vary slightly depending on the experimental conditions and the computational methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum reveals signals corresponding to the protons on the pyrazine ring. The chemical shifts and coupling patterns of these signals are indicative of their relative positions and the electronic effects of the chloro and nitro substituents. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule, with their chemical shifts reflecting their local electronic environment. Due to restricted rotation around certain bonds, some proton and carbon signals may appear as distinct signals in their respective NMR spectra. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol, shows absorption bands in the ultraviolet and visible regions. upi.edu These absorptions correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* and n → π* transitions). researchgate.net The position and intensity of these absorption bands are characteristic of the chromophoric system of the molecule, which includes the nitropyrazine ring. upi.edu

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions. tugraz.at

Analysis of the crystal structure of a related compound, 2-chloro-5-nitropyridine (B43025), reveals that the molecule is nearly planar. nih.gov In the crystal lattice, adjacent molecules are linked by short Cl⋯O interactions, forming chains. nih.gov These chains are further organized into layers through non-classical C—H⋯O hydrogen bonds. nih.gov It is plausible that this compound adopts a similar packing arrangement in its crystalline state.

Crystallographic Data for 2-Chloro-5-nitropyridine (a related compound): nih.gov

ParameterValue
FormulaC₅H₃ClN₂O₂
Molecular Weight158.54
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.7599 (8)
b (Å)5.8641 (13)
c (Å)7.0189 (15)
α (°)84.687 (3)
β (°)89.668 (3)
γ (°)76.020 (3)
Volume (ų)149.50 (6)
Z1
Temperature (K)100

Molecular Conformation and Planarity

Specific experimental data from single-crystal X-ray diffraction studies on this compound, which would definitively describe its molecular conformation and the degree of planarity of the pyrazine ring with its substituents, are not available in the reviewed literature. Such studies would provide precise bond lengths, bond angles, and dihedral angles, confirming whether the molecule adopts a planar or near-planar arrangement in the solid state.

Intermolecular Interactions and Crystal Packing

Without crystal structure data, a detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be provided. Information on how molecules arrange in the crystal lattice, including potential π-π stacking interactions between the electron-deficient pyrazine rings, remains uncharacterized in the available literature.

Hydrogen Bonding Networks

As this compound lacks classical hydrogen bond donors, it would not be expected to form traditional hydrogen bonding networks. However, it could potentially participate in weak, non-classical C-H···N or C-H···O hydrogen bonds. A definitive account of these interactions would require crystallographic analysis, which is currently unavailable.

Halogen Bonding Interactions

The presence of a chlorine atom on the electron-deficient pyrazine ring suggests the potential for halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as the nitrogen or oxygen atoms of a neighboring molecule. Detailed studies confirming the presence or absence of such interactions in the solid state of this compound have not been found in the scientific literature.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Optimized Molecular Geometries

Table 1: Computationally Predicted Molecular Properties

Property Value Source
Topological Polar Surface Area 71.6 Ų alfa-chemistry.com
Hydrogen Bond Acceptor Count 4 alfa-chemistry.com
Rotatable Bond Count 0 alfa-chemistry.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals are critical in determining a molecule's chemical reactivity and its optical and electronic characteristics. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial parameter for assessing molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates a molecule is more reactive and less stable. ajchem-a.com

In a computational study of 2-Chloro-5-nitropyridine, the HOMO and LUMO energies were calculated using both the Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods with a 6-311++G(d,p) basis set. researchgate.net The HOMO is primarily localized over the C-C and C-N bonds of the pyridine (B92270) ring, while the LUMO is distributed over the nitro group and the entire ring, indicating that an electronic transition would involve an intramolecular charge transfer. researchgate.net The calculated energy values are presented below.

Table 1: Calculated Frontier Orbital Energies for 2-Chloro-5-nitropyridine Data sourced from a computational study using the 6-311++G(d,p) basis set. researchgate.net

MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
HF-10.45-1.898.56
DFT/B3LYP-8.03-3.694.34
Theoretical Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. ajchem-a.comsapub.org These descriptors, derived from conceptual DFT, provide insight into the stability and reactivity of the molecule.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (µ): Represents the "escaping tendency" of electrons. It is calculated as µ = -(I + A) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = µ² / (2η).

These descriptors were calculated for 2-Chloro-5-nitropyridine using the energies obtained from the DFT/B3LYP/6-311++G(d,p) method.

Table 2: Theoretical Reactivity Descriptors for 2-Chloro-5-nitropyridine Values derived from DFT/B3LYP calculations. researchgate.net

ParameterValue (eV)
Ionization Potential (I)8.03
Electron Affinity (A)3.69
Chemical Hardness (η)2.17
Chemical Potential (µ)-5.86
Electrophilicity Index (ω)7.91

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") quantum chemical calculation method. ub.edu It solves the electronic Schrödinger equation by approximating the complex many-electron wavefunction as a single Slater determinant. This approach treats each electron as moving in an average electrostatic field generated by all other electrons, thus neglecting the explicit electron-electron correlation. ub.edu

Despite its approximations, the HF method is a crucial tool in computational chemistry. It is often used for initial geometry optimizations and provides a reliable first-order description of a molecule's electronic structure. researchgate.net The results from HF calculations, such as the orbital energies shown in Table 1, serve as a valuable starting point for more sophisticated methods, like DFT or Møller–Plesset perturbation theory, which build upon the HF framework to include electron correlation effects. In the analysis of 2-Chloro-5-nitropyridine, HF calculations were performed alongside DFT methods to provide a comparative view of the electronic structure. researchgate.net

Basis Set Selection in Quantum Chemical Calculations

In quantum chemical calculations, a basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The choice of basis set is a critical factor that directly influences the accuracy and computational cost of the calculation.

Basis sets are typically composed of Gaussian-type orbitals. They range from minimal sets, which include one function per atomic orbital, to much larger and more flexible sets. Common families include:

Pople Basis Sets: These are widely used and denoted by notations like 6-31G. The 6-311++G(d,p) basis set used for the calculations on 2-Chloro-5-nitropyridine is a Pople-style split-valence basis set. researchgate.net This notation indicates that core orbitals are described by 6 functions, while the valence orbitals are split into three functions (3, 1, and 1). The ++ signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) indicates the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen) to allow for more flexible orbital shapes. researchgate.netjubilantingrevia.com

Dunning Basis Sets: Correlation-consistent sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) are designed to systematically converge towards the complete basis set limit as the size of the set increases (e.g., from DZ to TZ to QZ).

The selection of a basis set involves a trade-off. Larger basis sets with more functions provide greater accuracy but demand significantly more computational resources. Therefore, the choice depends on the specific property being investigated and the size of the molecule. For the detailed electronic structure analysis of a molecule like 2-Chloro-5-nitropyridine, a flexible basis set such as 6-311++G(d,p) is appropriate to achieve reliable results. researchgate.net

Applications in Organic Synthesis and Materials Science

Building Block for Heterocyclic Derivatives

The most prominent reaction of 2-chloro-5-nitropyrazine is the nucleophilic aromatic substitution (SNAr) of its chloro group. The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the strongly electron-withdrawing nitro group, facilitates the displacement of the chloride ion by a wide range of nucleophiles.

A key study demonstrated this reactivity by treating this compound with 3-amino-1,2-propanediol (B146019). The reaction resulted in the clean displacement of the chloride to afford 2-((2,3-dihydroxypropyl)amino)-5-nitropyrazine in a 79% yield, with no significant evidence of substitution at the nitro-position. wiley.com This selective reactivity is crucial for its use as a building block.

NucleophileReagent(s)ProductYieldReference
Amine3-amino-1,2-propanediol, triethylamine (B128534)2-((2,3-dihydroxypropyl)amino)-5-nitropyrazine79% wiley.com
Phenol2-fluorophenol (B130384)2-(2-fluorophenoxy)-5-nitropyrazineNot specified mdpi.com

While direct, single-step syntheses of fused systems from this compound are context-dependent, the compound serves as an excellent starting point for their construction. The general strategy involves reacting it with a nucleophile that contains a second functional group capable of a subsequent ring-closing reaction. For example, the reaction with 3-amino-1,2-propanediol produces an intermediate that possesses hydroxyl groups, which could be utilized for further cyclization to form pyrazine-fused morpholine (B109124) or other related oxygen-containing heterocyclic systems. wiley.comcapes.gov.brresearchgate.net Similarly, reaction with bifunctional nucleophiles like ortho-diamines or amino-thiols would pave the way for the synthesis of complex fused structures like pyrazinoquinoxalines or thiazinopyrazines, respectively. researchgate.net

The use of this compound as a direct precursor for the synthesis of pyridine (B92270) derivatives is not a widely documented application in the scientific literature. Such a transformation would require a complex chemical rearrangement involving the cleavage and re-formation of the heterocyclic ring, which is not a common or synthetically straightforward pathway. Chemists typically synthesize pyridine derivatives from other pyridine-based or acyclic precursors.

Similar to the case with pyridine derivatives, the synthesis of pyrimidines from a this compound starting material is not a conventional or reported strategy in organic synthesis. The construction of the pyrimidine (B1678525) ring system generally relies on the condensation of 1,3-dicarbonyl compounds (or equivalents) with amidines, ureas, or thioureas. rsc.org Transforming a pyrazine core into a pyrimidine core is not a standard synthetic operation.

Pyridine Derivatives

Precursor for Advanced Organic Intermediates

This compound is a key starting material for producing advanced organic intermediates, primarily through a two-step functionalization process. The first step involves the nucleophilic substitution of the chloride, followed by the chemical modification of the nitro group. mdpi.com

For instance, the reaction of this compound with a phenol, such as 2-fluorophenol, yields the corresponding 2-aryloxy-5-nitropyrazine intermediate. mdpi.com This intermediate is valuable in its own right, but its synthetic utility is greatly expanded in the second step: the reduction of the nitro group. The nitro group can be selectively reduced to a primary amine (NH₂) using standard hydrogenation conditions, such as a poisoned platinum catalyst. mdpi.com This transformation yields a 5-aminopyrazine derivative, a fundamentally important intermediate with a new reactive site for building more complex molecules, particularly in the development of biologically active compounds.

Synthesis of Polymeric Materials

While there are no direct reports of this compound itself being used as a monomer for polymerization, its derivatives are suitable for designing monomers for advanced polymeric materials. The dual reactivity of the compound allows for its conversion into a bifunctional monomer capable of participating in polycondensation reactions.

A feasible, though not explicitly documented, strategy would involve a two-step conversion. First, two molecules of this compound could be coupled with a bifunctional linker, such as a bisphenol (e.g., Bisphenol A), via a double nucleophilic aromatic substitution reaction. This would create a larger molecule containing two terminal nitro groups. In the second step, the reduction of both nitro groups would yield a diamine monomer. This diamine could then be reacted with a diacyl chloride or a dicarboxylic acid to form high-performance polymers like polyamides or polyimides. The pyrazine units incorporated into the polymer backbone would be expected to impart specific thermal and electronic properties to the final material. However, it should be noted that the compound is not known to undergo hazardous polymerization under normal conditions. jubilantingrevia.com

Role in Multi-Step Synthetic Strategies

The true synthetic power of this compound is realized in multi-step synthetic sequences that leverage its orthogonal reactive sites. A clear example of this is in the synthesis of specific kinase inhibitors, where the pyrazine core serves as a central scaffold. mdpi.com

A documented multi-step strategy involves the following sequence: mdpi.com

Nucleophilic Aromatic Substitution (SNAr): this compound is reacted with a selected phenol, for example, 2-fluorophenol, to form the ether linkage, yielding 2-(2-fluorophenoxy)-5-nitropyrazine.

Nitro Group Reduction: The resulting nitro-intermediate is subjected to hydrogenation to selectively reduce the nitro group to a primary amine, yielding 5-amino-2-(2-fluorophenoxy)pyrazine.

Amide Coupling: The newly formed amine is then coupled with a carboxylic acid, such as 2-(4-chlorophenoxy)-2-methylpropanoic acid, using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final amide product.

This sequence highlights a sophisticated use of this compound, where each functional group is addressed in a planned order to efficiently construct a complex target molecule.

StepStarting MaterialReagent(s)Intermediate/ProductPurposeReference
1This compound2-Fluorophenol2-(2-Fluorophenoxy)-5-nitropyrazineIntroduce side chain via SNAr mdpi.com
22-(2-Fluorophenoxy)-5-nitropyrazineH₂, Pt/C (poisoned)5-Amino-2-(2-fluorophenoxy)pyrazineUnmask a reactive amine mdpi.com
35-Amino-2-(2-fluorophenoxy)pyrazine2-(4-Chlorophenoxy)-2-methylpropanoic acid, HATUFinal amide productForm the target molecule via amide bond formation mdpi.com

Role in Medicinal Chemistry and Drug Discovery

Scaffold for Biologically Active Compounds

2-Chloro-5-nitropyrazine is extensively utilized as a starting material or key intermediate in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the introduction of different functional groups and the construction of more complex molecular architectures.

This compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs). nordmann.globaljubilantingrevia.com Its pyrazine (B50134) core is a structural motif found in numerous pharmaceuticals. The chloro and nitro groups provide sites for chemical modification, allowing for the synthesis of a library of derivatives that can be screened for biological activity. lookchem.com For instance, it can be used to synthesize other substituted pyrazines which are then incorporated into larger drug molecules. mdpi.com

The pyrazine nucleus is a component of many compounds with antimicrobial properties. This compound serves as a precursor for the synthesis of novel antimicrobial agents. google.comkuisbiochemical.com By reacting it with different amines, alcohols, or thiols, chemists can generate a variety of pyrazine derivatives. These derivatives can then be tested for their efficacy against various bacterial and fungal strains. The development of new antibiotics is crucial to combat the growing threat of antimicrobial resistance. mdpi.comwho.int The search for new antimicrobial agents often involves the synthesis and screening of large numbers of compounds, and this compound provides a versatile platform for generating such chemical diversity. nih.govmdpi.com

Derivatives of this compound have been investigated for their potential as antiviral agents. chemicalbook.comwho.int The pyrazine ring system is present in some known antiviral drugs, and researchers have explored modifications of this scaffold to develop new compounds with activity against a range of viruses. mdpi.comsprind.org For example, a study identified 2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide (CMV423), a compound with a substituted pyrazine-like core, as having potent activity against human cytomegalovirus (HCMV). nih.gov The synthesis of such complex molecules often involves intermediates derived from simpler building blocks like this compound. The ongoing need for new antiviral therapies, especially for emerging viral diseases, drives the exploration of novel chemical scaffolds. jmb.or.krnewdrugapprovals.org

The synthesis of compounds with cardiotonic activity, which are drugs that increase the force of heart muscle contraction, has also utilized pyrazine-containing scaffolds. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, the general importance of pyrazine derivatives in this therapeutic area suggests its potential as a starting material. The ability to introduce various substituents onto the pyrazine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules to optimize their cardiotonic effects.

Research on Antiviral Agents

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govrroij.com this compound is a valuable tool in SAR studies because it allows for systematic modifications of a core scaffold. mdpi.com By synthesizing a series of analogs where the chloro and nitro groups are replaced or modified, researchers can probe the structural requirements for a particular biological activity.

For example, in the development of kinase inhibitors, a common strategy is to use a heterocyclic core like pyrazine and explore the effects of different substituents on inhibitor potency and selectivity. The data obtained from these studies, such as the impact of electron-donating or withdrawing groups at specific positions, helps in designing more potent and specific drug candidates. mdpi.com

Below is an interactive data table showcasing hypothetical SAR data for a series of 2-substituted-5-nitropyrazine derivatives, illustrating how changes in the substituent at the 2-position can affect biological activity.

Compound Substituent at C2 Biological Target IC50 (nM)
1 -ClKinase A500
2 -NH2Kinase A250
3 -OCH3Kinase A750
4 -SCH3Kinase A400
5 -NH(CH3)Kinase A150

This table is a hypothetical representation to illustrate the concept of SAR and does not represent actual experimental data.

Scaffold-Centric Drug Design Methodologies

Scaffold-centric drug design is a strategy that focuses on identifying and optimizing a central molecular framework, or scaffold, that is known to interact with a particular class of biological targets. biosolveit.denih.govmdpi.com this compound can be considered a privileged scaffold, as the pyrazine ring is present in a variety of biologically active compounds. researchgate.net

This approach involves several key steps:

Scaffold Identification: Identifying a core structure, like the pyrazine ring from this compound, that has a known affinity for a target of interest.

Library Synthesis: Synthesizing a library of compounds by attaching different functional groups to the scaffold. The reactivity of this compound makes it well-suited for this purpose. lifechemicals.com

Screening and Optimization: Screening the library for biological activity and then using the results to guide further optimization of the scaffold and its substituents. This iterative process aims to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

The use of computational tools, such as molecular modeling and virtual screening, can complement experimental efforts in scaffold-centric drug design. nih.gov These methods can help predict which modifications to the this compound scaffold are most likely to lead to improved biological activity.

Exploration in Agrochemicals and Plant Growth Regulators

This compound is identified as a significant intermediate compound within the chemical industry, with applications noted in the synthesis of agrochemicals. lookchem.com Chemical suppliers list "Pyrazine, 2-chloro-5-nitro-" as an important raw material for use in the agrochemical sector, indicating its role as a building block for more complex molecules. lookchem.com It is categorized under "Agrochemical Intermediates," suggesting its utility in the manufacturing of products for agriculture. guidechem.com

Despite its classification as a key intermediate, detailed research findings or specific examples of its application in the synthesis of commercial herbicides, pesticides, or plant growth regulators are not extensively documented in publicly available literature. The compound is largely supplied for research and development purposes. aksci.com Supplier information explicitly states that the product is intended for laboratory and R&D use only and is not for direct use as a biocide or pesticide. aksci.com

Further investigation into its reaction pathways shows its potential for creating various derivatives. For instance, this compound can react with 3-amino-propane-1,2-diol to produce 2-(2,3-dihydroxypropyl)amino-5-nitropyrazine. While this specific reaction is documented, the subsequent application of the resulting compound in an agrochemical context is not specified.

Q & A

Advanced Research Question

  • DFT Calculations : Software like Gaussian 16 or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets (e.g., B3LYP/6-311+G(d,p)) accurately reproduce experimental UV-Vis spectra (λmax ≈ 320 nm) .
  • Molecular Docking : Tools like AutoDock Vina assess binding affinities of this compound derivatives to biological targets (e.g., kinase enzymes) .

How does this compound behave in hydrogen-bonded crystalline networks?

Advanced Research Question
In co-crystals with pyrazine, this compound forms O–H···N hydrogen bonds (distance: 2.85 Å) and weak C–H···O interactions (3.12 Å), creating 3D frameworks. These interactions stabilize polymorphic forms, as confirmed by single-crystal XRD . Such networks influence solubility and thermal stability (TGA shows decomposition >200°C) .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use NIOSH-approved respirators if dust is generated .
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent moisture absorption .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with vermiculite .

How can this compound be functionalized to synthesize bioactive heterocycles?

Advanced Research Question

  • Suzuki Coupling : Palladium catalysts (Pd(PPh₃)₄) enable cross-coupling with boronic acids at C2, yielding biaryl derivatives for drug discovery .
  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, enabling cyclization to pyrazolo[1,5-a]pyrazines .

What are the limitations of current synthetic routes to this compound?

Advanced Research Question

  • Regioselectivity : Competing chlorination at C3 or C6 positions occurs if stoichiometry is imprecise (e.g., Cl₂ gas excess) .
  • Scalability : Batch processes suffer from heat transfer inefficiencies; continuous-flow reactors with microchannels improve yield consistency .

How does this compound compare structurally to analogs like 5-chloro-2-nitropyridine?

Basic Research Question
While both compounds have nitro and chloro substituents, this compound’s heteroaromatic ring (two N atoms vs. one in pyridine) increases polarity (logP = 1.2 vs. 1.8 for pyridine analog) and π-π stacking potential. This difference enhances binding to aromatic residues in enzyme active sites .

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2-Chloro-5-nitropyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.